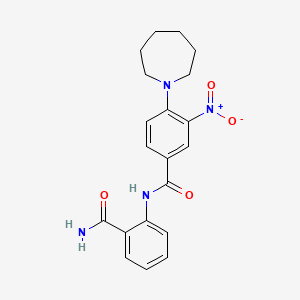

4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide

Description

Molecular Classification and Nomenclature

4-(Azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide is a synthetic organic compound belonging to the nitrobenzamide family. Its systematic IUPAC name reflects its structural complexity: 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide . The compound is identified by the CAS registry number 1092346-15-0 and molecular formula C₂₀H₂₂N₄O₄ , with a molecular weight of 382.42 g/mol . Its SMILES notation (O=C(NC₁=CC=CC=C₁C(N)=O)C₂=CC=C(N₃CCCCCC₃)C(N+=O)=C₂ ) provides a detailed blueprint of its atomic connectivity, highlighting the azepane ring, nitro group, and carbamoylphenyl substituent.

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide |

| CAS Number | 1092346-15-0 |

| Molecular Formula | C₂₀H₂₂N₄O₄ |

| Molecular Weight | 382.42 g/mol |

| SMILES | O=C(NC₁=CC=CC=C₁C(N)=O)C₂=CC=C(N₃CCCCCC₃)C(N+=O)=C₂ |

Historical Context in Nitrobenzamide Research

Nitrobenzamides have been extensively studied for their pharmacological potential, particularly as prodrugs activated by nitroreductases (NTRs). The compound 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide emerges from decades of research into nitroaromatic agents, which began with the discovery of CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) in the 1960s. CB1954’s selective cytotoxicity in cells expressing bacterial NTRs spurred interest in structural analogs, including those with azepane substituents, to optimize solubility and target specificity.

This compound represents an evolution in nitrobenzamide design, where the azepane ring replaces smaller heterocycles to modulate pharmacokinetic properties. Its development aligns with efforts to combat parasitic infections (e.g., leishmaniasis) and cancer, leveraging the bioactivation of nitro groups by microbial or tumor-associated NTRs.

Chemical Significance Among Azepane-Containing Compounds

Azepane, a seven-membered saturated nitrogen heterocycle, confers unique conformational flexibility compared to smaller rings like piperidine. In 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide, the azepane moiety enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, a feature exploited in drugs like bazedoxifene (a selective estrogen receptor modulator) and cetiedil (a vasodilator).

Table 2: Azepane-Containing Pharmaceuticals

| Compound | Therapeutic Use | Structural Feature |

|---|---|---|

| Bazedoxifene | Osteoporosis treatment | Azepane-linked indole |

| Cetiedil | Peripheral vasodilation | Azepane-thiophene scaffold |

| 4-(Azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide | Research prodrug | Azepane-nitrobenzamide hybrid |

The compound’s combination of azepane and nitrobenzamide groups positions it as a bridge between traditional nitroaromatic prodrugs and modern heterocycle-focused drug design.

Structural Overview and Key Functional Groups

The molecule comprises three critical regions:

- Nitrobenzamide Core : A benzene ring substituted with a nitro group (-NO₂) at position 3 and a carboxamide (-CONH₂) at position 1. The nitro group acts as an electron-withdrawing moiety, facilitating enzymatic reduction.

- Azepane Substituent : A seven-membered saturated ring attached to the benzene core at position 4. This ring’s flexibility enables optimal interactions with enzyme active sites.

- Carbamoylphenyl Group : An aromatic ring substituted with a carbamoyl (-CONH₂) group at position 2, contributing to hydrogen-bonding networks and solubility.

Figure 1: Functional Group Interactions

- Nitro Group : Participates in redox reactions catalyzed by NTRs, generating cytotoxic DNA cross-linking agents.

- Azepane Ring : Stabilizes hydrophobic interactions in target proteins, as seen in cytochrome P450 inhibitors.

- Carbamoylphenyl : Enhances aqueous solubility while maintaining aromatic stacking potential.

Table 3: Key Functional Groups and Roles

This structural synergy underscores the compound’s potential in targeted therapies, particularly in diseases with overexpression of NTRs.

Continued in subsequent sections with detailed synthesis pathways, biochemical mechanisms, and comparative pharmacological analyses.

Properties

IUPAC Name |

4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c21-19(25)15-7-3-4-8-16(15)22-20(26)14-9-10-17(18(13-14)24(27)28)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H2,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVNXISLTAGVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide involves multiple steps, starting from commercially available precursors. The key steps include:

Nitration: Introduction of the nitro group into the aromatic ring.

Aminocarbonylation: Introduction of the aminocarbonyl group.

Azepanyl Substitution: Incorporation of the azepanyl group.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular signaling pathways and its potential as a tool for studying protein interactions.

Medicine: Primarily used in the treatment of non-small cell lung cancer (NSCLC) due to its ability to inhibit EGFR tyrosine kinase.

Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition blocks the downstream signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. The molecular targets include the ATP-binding site of the EGFR, preventing its phosphorylation and subsequent activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide with key analogs:

Substituent Analysis and Structural Analogues

Key Observations:

- Azepane vs. Phthalazine Substituents : The azepane group in the target compound may enhance solubility or confer unique conformational properties compared to phthalazine-based derivatives (e.g., compound 5c in ), which show strong VEGFR-2 inhibition.

- Carbamoylphenyl vs. Halogenated Aryl Groups : The 2-carbamoylphenyl substituent may improve hydrogen-bonding interactions with target proteins compared to halogenated aryl groups (e.g., 3-Cl-4-F-phenyl in ), which are typically used to modulate lipophilicity.

- Nitro Position : The 3-nitro group is conserved across analogs, suggesting its role in electron-withdrawing effects critical for binding (e.g., broflanilide derivatives ).

Research Findings and Data Tables

Table 1: Structural and Activity Comparison of Nitrobenzamide Derivatives

Discussion and Implications

However, the lack of direct activity data necessitates further studies to validate its pharmacokinetic and pharmacodynamic profiles. Structural optimization strategies from related compounds—such as introducing sulfinyl groups for receptor antagonism or fluorinated moieties for enhanced bioavailability —could guide future development.

Biological Activity

4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide is a synthetic organic compound notable for its complex structure, which includes an azepan ring and nitro group. Its molecular formula is C20H22N4O3, with a molecular weight of approximately 382.42 g/mol. This compound has garnered attention in medicinal chemistry for its potential applications, particularly as an inhibitor of deubiquitylating enzymes, which are critical in various cellular processes including protein degradation and signaling pathways .

Chemical Structure and Properties

The unique structural features of 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide contribute to its biological activity:

- Azepan Ring : Provides a flexible structure that may enhance binding to biological targets.

- Nitro Group : Known for participating in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive species that bind covalently to biomolecules, leading to alterations in their function. Additionally, the azepan ring may facilitate interactions with hydrophobic pockets in target proteins, modulating their activity .

Antitumor Activity

Preliminary studies indicate that 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide exhibits significant antitumor properties. It has been evaluated for its ability to inhibit deubiquitylating enzymes, which are implicated in cancer cell survival and proliferation. By disrupting these pathways, the compound may induce apoptosis in cancer cells .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Similar mechanisms observed in other nitro derivatives suggest that 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide may also exhibit antimicrobial activity through the generation of toxic intermediates upon reduction . This property could make it a candidate for further exploration in treating bacterial infections.

Anti-inflammatory Activity

Research indicates that compounds with nitro groups can possess anti-inflammatory properties. The presence of the nitro group in 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide may enhance its pharmacokinetics and overall therapeutic profile by modulating inflammatory pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide, it is valuable to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(azepan-1-yl)-N-butyl-3-nitrobenzamide | Similar azepan ring; different alkyl chain | Variation in side chain alters pharmacokinetics |

| N-(2-carbamoylphenyl)-3-nitrobenzamide | Lacks azepan; retains nitro and carbamoyl groups | Simpler structure may lead to different activity |

| 4-(piperidin-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide | Piperidine instead of azepane; similar functionality | Potentially different binding profiles due to ring size |

This table illustrates how the structural complexity of 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide may influence its biological activity compared to simpler analogs .

Case Studies and Research Findings

Recent studies have focused on the compound's binding affinity to various biological targets using techniques such as surface plasmon resonance and fluorescence spectroscopy. These studies aim to elucidate the binding kinetics and affinities critical for optimizing therapeutic effectiveness while minimizing off-target effects .

In one study, researchers synthesized various nitro derivatives and assessed their biological activities, concluding that the presence of multiple nitro groups significantly enhanced inhibitory effects on target enzymes involved in inflammation . This suggests that modifications on the nitro group could further improve the bioactivity of 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide.

Q & A

Q. What are the optimal synthetic routes for 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-nitro-4-fluorobenzamide derivatives and azepane, followed by coupling with 2-carbamoylaniline. Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of azepane .

- Temperature : Reactions at 80–100°C improve substitution efficiency while minimizing side products like nitro group reduction .

- Catalysts : Base catalysts (e.g., K₂CO₃) are critical for deprotonating amines during coupling steps .

Table 1 : Comparative yields under varying conditions:

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | K₂CO₃ | 72 |

| DMSO | 100 | NaH | 68 |

| THF | 60 | None | 42 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups in the azepane ring and carbamoyl moiety .

- UV-Vis : Monitor the nitro group’s π→π* transitions (~300–350 nm) to confirm electronic stability .

- Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for Cl/Br impurities (common in nitrobenzamide syntheses) .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5% v/v) to pre-dissolve the compound, followed by dilution in PBS .

- Surfactants : Polysorbate-80 (0.01%) enhances solubility via micelle formation .

- pH Adjustment : Solubility increases in mildly alkaline buffers (pH 8–9) due to deprotonation of the carbamoyl group .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with kinase domains. The nitro group’s electron-withdrawing effects stabilize π-stacking with aromatic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the carbamoyl group and active-site residues (e.g., Asp/Lys) .

Table 2 : Predicted binding energies (kcal/mol) for common targets:

| Target | Binding Energy |

|---|---|

| PARP-1 | -9.2 |

| HDAC6 | -8.7 |

| EGFR (T790M mutant) | -7.9 |

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Metabolite Screening : Use LC-MS/MS to identify phase I metabolites (e.g., nitro reduction to amine) that may alter activity .

- Pharmacokinetic Profiling : Measure plasma protein binding (>90% common for nitrobenzamides) to adjust effective dosing .

- Tissue Distribution Studies : Radiolabel the compound with ¹⁴C to track accumulation in target organs vs. plasma .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockouts : Silence putative targets (e.g., HDAC6) in cell lines to confirm phenotype rescue .

- Thermal Shift Assays : Monitor protein melting shifts (± compound) to identify direct binding partners .

- Pathway Analysis : Use RNA-seq to map downstream gene regulation (e.g., apoptosis markers like BAX/BCL-2) .

Q. How can spectral data contradictions (e.g., NMR vs. X-ray) in structural elucidation be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.